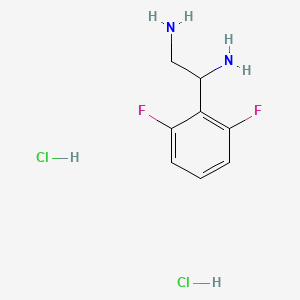

1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H10F2N2·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms on the phenyl ring and two amine groups on the ethane chain, making it a versatile molecule for various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Análisis De Reacciones Químicas

Reduction Reactions

The compound undergoes catalytic hydrogenation under controlled conditions. For example, in ethanol with Raney Nickel at 40 psi hydrogen pressure, the reduction of nitro intermediates yields the diamine product with high efficiency .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Nitro group reduction | H₂, Raney Ni, ethanol, 1 h, 40 psi | 98% |

This reaction is critical in synthesizing the dihydrochloride salt, where hydrogenation proceeds without side reactions due to the electron-withdrawing effect of fluorine atoms.

Nucleophilic Substitution

The fluorine atoms on the aromatic ring participate in nucleophilic substitution reactions. For instance:

-

Amination : Reacts with ammonia or primary amines under basic conditions to form substituted aniline derivatives.

-

Hydroxylation : Substitution with hydroxide ions produces phenolic derivatives, though this requires elevated temperatures (80–100°C).

The reactivity is influenced by the ortho-fluorine atoms, which activate the ring toward substitution while directing incoming nucleophiles to specific positions.

Alkylation and Acylation

The primary and secondary amine groups enable alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form N-alkylated products.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides (e.g., acetyl chloride).

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative | Intermediate for drug design |

| Acylation | AcCl, pyridine | N-Acetylated derivative | Bioactive compound synthesis |

These reactions are pivotal for modifying the compound’s solubility and biological activity.

Coordination Chemistry

The diamine acts as a bidentate ligand, coordinating to transition metals like Cu(II) and Ni(II). For example:

-

Copper complexes : Forms stable complexes in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy.

-

Catalytic applications : Metal complexes are used in oxidation and cross-coupling reactions.

The coordination geometry and stability depend on the electronic effects of the fluorine substituents.

Oxidation Reactions

Controlled oxidation of the amine groups yields imines or nitriles:

-

Imine formation : Reaction with mild oxidizing agents (e.g., MnO₂) produces Schiff base ligands.

-

Nitrile synthesis : Strong oxidizers (e.g., KMnO₄) convert primary amines to nitriles, though this is less common due to competing side reactions.

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Deprotonation : Treatment with NaOH releases the free base, which is more reactive in organic solvents.

-

Salt formation : Reacts with acids (e.g., HCl, H₂SO₄) to form stable salts for pharmaceutical formulations.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride has been investigated for its role as a ligand in the development of novel platinum-based anticancer agents. Research indicates that ligands similar to this compound can significantly influence the activity and efficacy of platinum(II) complexes.

Case Study: Platinum Complexes

A study published in PubMed examined the influence of ethane-1,2-diamine ligands on the cytotoxicity of platinum-based drugs. The research focused on monofunctional platinum(II) complexes and their interaction with DNA. The findings suggested that variations in ligand structure, such as those seen with this compound, can lead to different cellular accumulation profiles and binding affinities to DNA, ultimately affecting therapeutic efficacy .

The compound has shown promise in biological assays due to its ability to bind to various biomolecules. Its fluorinated phenyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.

| Compound | Cytotoxicity (IC50 μM) | Lipophilicity (Log P) | DNA Binding Affinity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Pyriplatin | TBD | TBD | High |

| Enpyriplatin | TBD | TBD | Moderate |

Note: TBD = To Be Determined; specific values need to be sourced from experimental data.

Synthesis and Characterization

The synthesis of this compound involves straightforward organic reactions that can be adapted for large-scale production. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the purity and structural integrity of the synthesized compound.

Mecanismo De Acción

The mechanism of action of 1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2,4-Difluorophenyl)ethane-1,2-diamine dihydrochloride

- 1-(3,5-Difluorophenyl)ethane-1,2-diamine dihydrochloride

- 1-(2,6-Dichlorophenyl)ethane-1,2-diamine dihydrochloride

Uniqueness

1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications .

Actividad Biológica

1-(2,6-Difluorophenyl)ethane-1,2-diamine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C8H12Cl2F2N2

- Molecular Weight : 245.09 g/mol

- CAS Number : 2044927-43-5

- Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with cellular targets that modulate various biochemical pathways. It has been studied for its potential as an anticancer agent and its ability to act on specific enzyme systems.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the growth of tumor cells through the activation of apoptotic pathways .

Enzyme Inhibition

This compound may also function as an inhibitor of certain enzymes involved in cancer progression. Its structural analogs have demonstrated significant inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Cytotoxicity in Tumor Cells : A study compared the cytotoxic effects of various diamine derivatives on human cancer cell lines, revealing that those with fluorinated phenyl groups exhibited enhanced activity due to increased lipophilicity and DNA binding affinity .

- HDAC Inhibition : Research into HDAC inhibitors has shown that compounds similar to this compound can significantly reduce tumor growth in vivo by altering acetylation patterns on histones and other proteins involved in cell cycle regulation .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)ethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2.2ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZFRORNRMMSJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)N)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.